{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
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Overview
Description
{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound that features a furan ring, a fluorophenyl group, a tetrazole ring, and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, starting with the preparation of the furan and tetrazole intermediates. The furan ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The tetrazole ring is often formed through the cycloaddition of azides with nitriles.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the furan ring would yield furanones, while reduction of the nitro group would yield aniline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The furan and tetrazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Shares the furan and fluorophenyl groups but differs in the functional groups attached.
Indole derivatives: Similar in their aromatic nature and potential biological activities.
Uniqueness
{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to its combination of a furan ring, a fluorophenyl group, and a tetrazole ring, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C20H18FN5OS |
---|---|
Molecular Weight |
395.5g/mol |
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C20H18FN5OS/c21-18-9-5-4-8-17(18)19-11-10-16(27-19)14-22-12-13-28-20-23-24-25-26(20)15-6-2-1-3-7-15/h1-11,22H,12-14H2 |
InChI Key |
GACXDNUWSFAXQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=C(O3)C4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=C(O3)C4=CC=CC=C4F |
Origin of Product |
United States |
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